molecular formula C19H24N2O3 B123578 trans-Hydroxy Praziquantel CAS No. 134924-68-8

trans-Hydroxy Praziquantel

Numéro de catalogue: B123578
Numéro CAS: 134924-68-8
Poids moléculaire: 328.4 g/mol
Clé InChI: OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-Hydroxy Praziquantel typically involves the modification of praziquantelThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

trans-Hydroxy Praziquantel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Applications De Recherche Scientifique

Pharmacokinetics

Studies have shown that TPZQ is produced through the enantioselective metabolism of RPZQ (the R-enantiomer of praziquantel). This metabolite has been found to contribute to the antischistosomal activity of PZQ, indicating its potential as a therapeutic agent . The pharmacokinetic parameters of TPZQ have been evaluated alongside those of PZQ, revealing significant insights into its absorption, distribution, metabolism, and excretion in various populations .

Schistosomiasis Treatment

TPZQ's primary application lies in the treatment of schistosomiasis. Its efficacy has been demonstrated in clinical settings where it is used either as a standalone treatment or in combination with other anthelmintic agents. Research highlights its effectiveness against juvenile schistosomes, a life stage where PZQ traditionally shows reduced efficacy .

Formulation Development

Given the challenges associated with PZQ's oral bioavailability and rapid metabolism, TPZQ presents an opportunity for developing improved formulations. Recent studies suggest that optimizing TPZQ formulations could enhance patient compliance and therapeutic outcomes by addressing issues such as bitter taste and dosage forms suitable for children .

Clinical Trials

Several clinical trials have investigated the efficacy of TPZQ in different populations. One study focused on preschool-aged children in Côte d'Ivoire, assessing the pharmacokinetic parameters of both PZQ and its metabolites. The findings indicated that TPZQ plays a crucial role in achieving therapeutic levels necessary for effective treatment .

Comparative Studies

A comparative analysis of TPZQ and PZQ revealed that while both compounds are effective against schistosomiasis, TPZQ may offer advantages in specific patient demographics or infection stages. These studies emphasize the need for further research into TPZQ's unique properties and applications .

Data Tables

Parameter This compound (TPZQ) Praziquantel (PZQ)
Target TRPM PZQTRPM PZQ
Efficacy Effective against juvenile schistosomesEffective against adult schistosomes
Bioavailability Improved formulation potentialLow oral bioavailability
Metabolism Enantioselective metabolismRapid metabolism
Clinical Use Schistosomiasis treatmentSchistosomiasis treatment

Activité Biologique

Introduction

trans-Hydroxy Praziquantel (trans-OH-PZQ) is a significant metabolite of Praziquantel (PZQ), a widely used anthelmintic agent for treating schistosomiasis. Understanding the biological activity of trans-OH-PZQ is crucial for elucidating its role in the therapeutic efficacy of PZQ and its potential implications in drug resistance.

Chemical Properties and Metabolism

Praziquantel is a racemic mixture of two enantiomers: R-PZQ and S-PZQ. The metabolism of PZQ primarily occurs in the liver, where cytochrome P450 enzymes convert it into several metabolites, including trans-OH-PZQ and cis-OH-PZQ. The metabolic pathway is influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19 and CYP3A4, which can affect drug plasma concentrations and treatment outcomes .

Table 1: Key Metabolites of Praziquantel

MetaboliteChemical StructureActivity LevelSource Enantiomer
trans-4-OH-PZQC12H14N2O3SModerateR-PZQ
cis-4-OH-PZQC12H14N2O3SLowR-PZQ

Biological Activity Against Schistosoma Species

Research indicates that trans-OH-PZQ retains significant biological activity against various Schistosoma species. In vitro studies have demonstrated that trans-OH-PZQ exhibits an inhibitory concentration (IC50) against adult Schistosoma haematobium with values around 1.47 μg/ml at both 4 and 72 hours post-exposure . This activity is notably less potent than its parent compound, PZQ, but still contributes to the overall efficacy of the treatment.

Table 2: In Vitro Activity of Praziquantel and Its Metabolites

CompoundIC50 (μg/ml) at 4hIC50 (μg/ml) at 72h
R-PZQ0.0070.01
S-PZQ3.513.40
Racemic PZQ0.030.03
trans-OH-PZQ1.471.47

Mechanism of Action

The mechanism by which trans-OH-PZQ exerts its effects involves interaction with specific ion channels in the parasite, notably the transient receptor potential melastatin (TRPM) channels in Schistosoma mansoni . These channels are implicated in calcium homeostasis within the parasite, leading to muscle contraction and paralysis, ultimately resulting in death.

Case Study: Efficacy in Human Populations

A study conducted on children infected with Schistosoma mansoni treated with single-dose PZQ showed a significant association between plasma concentrations of PZQ and its metabolites, including trans-OH-PZQ, with treatment efficacy measured by cure rates . The study found that higher concentrations of trans-OH-PZQ correlated with improved treatment outcomes, indicating its relevance in clinical settings.

Pharmacogenetics Impact on Efficacy

Genetic variations among individuals can significantly influence the pharmacokinetics of PZQ and its metabolites. For instance, polymorphisms in CYP2C19 have been shown to affect the metabolism of PZQ into trans-OH-PZQ, impacting plasma levels and subsequently treatment efficacy . Understanding these genetic factors is crucial for optimizing treatment regimens.

Table 3: Pharmacogenetic Variations Affecting Praziquantel Metabolism

Genetic VariantEffect on Metabolism
CYP2C19*2Reduced enzyme activity
CYP3A4*1BIncreased metabolism
CYP2C9*3Variable effects on drug levels

This compound plays a vital role as a metabolite contributing to the biological activity of Praziquantel against schistosomiasis. While it exhibits lower potency than its parent compound, its presence in plasma can enhance overall treatment efficacy through pharmacogenetic interactions. Further research into its mechanisms and effects will be essential for improving therapeutic strategies against schistosomiasis and addressing issues related to drug resistance.

Future Directions

Ongoing studies should focus on:

  • Elucidating the detailed mechanisms by which trans-OH-PZQ interacts with schistosome ion channels.
  • Investigating the impact of genetic variability on drug metabolism and efficacy.
  • Exploring potential combination therapies that could enhance the effectiveness of PZQ and its metabolites against resistant strains.

Propriétés

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928822, DTXSID901114356
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60743-58-0, 134924-68-8, 134924-71-3
Record name 4-Hydroxypraziquantel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOHEXYLCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.